What are the fundamental properties of 5-bromo-3-methyl-1h-indole?
What are the fundamental properties of 5-bromo-3-methyl-1h-indole?
An In-depth Technical Guide on the Core Properties of 5-bromo-3-methyl-1h-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-3-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The incorporation of a bromine atom at the 5-position and a methyl group at the 3-position of the indole scaffold imparts unique physicochemical properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental properties of 5-bromo-3-methyl-1H-indole, including its chemical and physical characteristics, spectral data, synthesis protocols, and known biological context. The information is presented to support research and development activities involving this compound.
Chemical and Physical Properties
The fundamental properties of 5-bromo-3-methyl-1H-indole are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-methyl-1H-indole | [1] |
| CAS Number | 10075-48-6 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 78-82 °C | [2] |
| Boiling Point | 325.1 ± 22.0 °C (Predicted) | [2][3] |
| pKa | 16.34 ± 0.30 (Predicted) | [2] |
| XLogP3 | 3.3 | [1][3] |
| Form | Solid |
Table 2: Structural Identifiers
| Identifier Type | Identifier | Source |
| InChI | InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | [1] |
| InChIKey | GDQXDVJFMLNXHX-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CNC2=C1C=C(C=C2)Br | [1] |
| MDL Number | MFCD04038746 | [4] |
Spectral Information
Spectroscopic data is essential for the structural confirmation and purity assessment of 5-bromo-3-methyl-1H-indole.
Table 3: Spectroscopic Data
| Technique | Data | Source |
| Mass Spectrometry (MS) | m/z: 210/212 (M-H)⁻ | [3] |
| ¹H NMR | A related compound, 5,5'-Dibromo-3,3'-dimethyl-2,2'-diindolylmethane, shows the methyl protons (CH₃) as a singlet at δ 2.29 ppm in CDCl₃.[3] Specific data for the title compound is available from commercial suppliers.[5] | |
| ¹³C NMR | Data not explicitly available in the provided search results. Typically available from chemical suppliers. | |
| Infrared (IR) | Data not explicitly available. Typically available from chemical suppliers. |
Experimental Protocols
Synthesis of 5-bromo-3-methyl-1H-indole
A common and effective method for the synthesis of 5-bromo-3-methyl-1H-indole is the reduction of 5-bromo-1H-indole-3-carboxaldehyde.[2][3]
Objective: To synthesize 5-bromo-3-methyl-1H-indole via the reduction of the corresponding aldehyde precursor.
Materials:
-
5-bromo-1H-indole-3-carboxaldehyde
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
A solution of 5-bromo-1H-indole-3-carboxaldehyde (e.g., 13.12 g, 58.6 mmol) in anhydrous THF (100 mL) is prepared.[2][3]
-
This solution is added slowly to a refluxing mixture of LiAlH₄ (e.g., 4.89 g, 129 mmol) in anhydrous THF (100 mL) in a two-neck flask equipped with a reflux condenser.[2][3]
-
The reaction mixture is refluxed for approximately 8 hours.[2][3]
-
After reflux, the mixture is cooled to room temperature.[2][3]
-
The reaction is carefully quenched by the addition of diethyl ether (50 mL).[2][3]
-
While cooling in an ice bath, the mixture is acidified to a pH of 3 with 1 N HCl.[2][3]
-
The mixture is then diluted with ethyl acetate (125 mL) and transferred to a separatory funnel.[2][3]
-
The organic layer is washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride solution (50 mL).[2][3]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]
-
The crude product is dissolved in a minimal amount of DCM and purified by silica gel column chromatography, using a gradient of 0-50% ethyl acetate in heptane.[2][3]
-
Fractions containing the desired product are combined and concentrated to afford 5-bromo-3-methyl-1H-indole.[3]
Caption: Workflow for the synthesis of 5-bromo-3-methyl-1H-indole.
Biological Activity and Context
While specific biological activity data for 5-bromo-3-methyl-1H-indole is not extensively detailed in the literature, the broader class of 5-bromoindole derivatives exhibits a wide range of significant biological activities.[6][7] The presence of the bromine atom at the C-5 position is known to enhance the therapeutic potential of the indole scaffold.[6][7]
Anticancer Potential: 5-Bromoindole derivatives have emerged as a promising class of anticancer agents.[6] Their mechanisms often involve the inhibition of critical enzymes and pathways necessary for tumor growth.[6] A key area of research has been the development of these derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Additionally, related compounds like 5-bromobrassinin have shown activity as indoleamine 2,3-dioxygenase (IDO) inhibitors, suppressing the growth of aggressive melanoma tumors.[7] The presence of bromine at the C-5 position of the indole nucleus has been shown to increase antiproliferative activities in leukaemic cells.[7]
Other Activities: The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a variety of other biological effects:
-
Antiviral Activity: Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV.[6][8]
-
Anti-inflammatory Activity: Certain indole-based compounds have been reported as COX-1 and COX-2 inhibitors.[8]
-
Antimicrobial and Neuroprotective Effects: The 5-bromoindole structure is being explored for these properties as well.[6]
Caption: EGFR signaling inhibition by 5-bromoindole derivatives.
Safety and Handling
5-bromo-3-methyl-1H-indole is classified as an irritant and is harmful if swallowed.[1][2][3]
Table 4: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H318 | Causes serious eye damage[1] |
| H335 | May cause respiratory irritation[1] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place (recommended 2-8°C) away from incompatible materials.[2]
This document is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive safety data sheet (SDS).
References
- 1. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-3-METHYLINDOLE CAS#: 10075-48-6 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 10075-48-6 Cas No. | 5-Bromo-3-methyl-1H-indole | Apollo [store.apolloscientific.co.uk]
- 5. 10075-48-6|5-Bromo-3-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. rjpn.org [rjpn.org]
